REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH2:9])[CH:3]=1.[Cl:10][CH2:11][C:12](O)=O>Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:8]=[C:12]([CH2:11][Cl:10])[NH:9][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)N)N
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
With stirring the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
TEMPERATURE
|
Details
|
the filtrate was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
A gummy precipitate is formed which
|
Type
|
TEMPERATURE
|
Details
|
is cooled for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is removed by decantation
|
Type
|
CUSTOM
|
Details
|
the residue crystallised from acetone/water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(N=C(N2)CCl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |